molecular formula C9H9NO3 B3349432 Ethyl 5-formylnicotinate CAS No. 21908-11-2

Ethyl 5-formylnicotinate

Cat. No. B3349432
CAS RN: 21908-11-2
M. Wt: 179.17 g/mol
InChI Key: LGEOGSOBVJQEFU-UHFFFAOYSA-N
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Description

Ethyl 5-formylnicotinate is a chemical compound with the formula C9H9NO3 and a molecular weight of 179.17 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of Ethyl 5-formylnicotinate and similar compounds often involves esterification processes . Esterification is a common method used in the synthesis of various organic compounds, including Ethyl 5-formylnicotinate . The process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 5-formylnicotinate consists of a pyridine ring with a formyl group at the 5-position and an ethyl ester at the 3-position . The exact 3D structure can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Ethyl 5-formylnicotinate can participate in various chemical reactions. For instance, it can undergo further esterification or other types of reactions depending on the conditions . The exact reactions and their mechanisms would depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 5-formylnicotinate is not well-defined as it can vary depending on its use. For instance, if used as a precursor in the synthesis of other compounds, its mechanism of action would be defined by the specific chemical reactions it undergoes .

Safety and Hazards

The safety and hazards associated with Ethyl 5-formylnicotinate would depend on its specific use and handling. As with any chemical, appropriate safety measures should be taken when handling Ethyl 5-formylnicotinate to prevent exposure and potential harm .

properties

IUPAC Name

ethyl 5-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEOGSOBVJQEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290187
Record name Ethyl 5-formyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21908-11-2
Record name Ethyl 5-formyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21908-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-formyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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